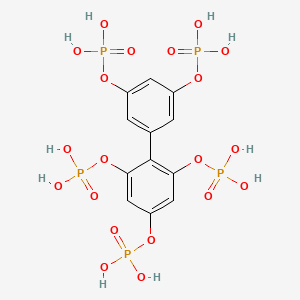

Biphenyl 2,3',4,5',6-Pentakisphosphate

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H15O20P5 |

|---|---|

Molecular Weight |

634.10 g/mol |

IUPAC Name |

[2-(3,5-diphosphonooxyphenyl)-3,5-diphosphonooxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C12H15O20P5/c13-33(14,15)28-7-1-6(2-8(3-7)29-34(16,17)18)12-10(31-36(22,23)24)4-9(30-35(19,20)21)5-11(12)32-37(25,26)27/h1-5H,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |

InChI Key |

ZCSNVIKBMFGCLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OP(=O)(O)O)OP(=O)(O)O)C2=C(C=C(C=C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Principles

Strategies for Chemical Synthesis of Biphenyl (B1667301) Scaffolds with Multiple Phosphate (B84403) Groups

The synthesis of a biphenyl scaffold bearing five phosphate groups can be conceptually divided into two main phases: the construction of the core biphenyl structure and the subsequent phosphorylation of its hydroxyl precursors.

Formation of the Biphenyl Core:

The initial and most critical step is the synthesis of the precursor, 2,3',4,5',6-pentahydroxybiphenyl. The assembly of this polyhydroxylated biphenyl core can be achieved through modern cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds between two aryl rings. nih.gov Key methodologies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile and widely used method for creating biphenyl linkages. nih.gov The synthesis would likely involve the coupling of a suitably protected and functionalized phenylboronic acid with a similarly functionalized aryl halide. For instance, a derivative of 2-bromophenol (B46759) could be coupled with a 3',4',5',6'-tetrasubstituted phenylboronic acid. The choice of protecting groups for the hydroxyl functionalities is crucial to prevent unwanted side reactions during the coupling process.

Ullmann Coupling: This classical method involves the copper-mediated coupling of two aryl halides. While it often requires harsher reaction conditions than Suzuki coupling, it remains a viable option, particularly for the synthesis of sterically hindered biphenyls. nih.gov

A plausible synthetic route would commence with commercially available, polysubstituted benzene (B151609) derivatives that are then elaborated to introduce the required hydroxyl groups or their protected forms before the key coupling step.

Phosphorylation of the Polyhydroxybiphenyl Scaffold:

Once the 2,3',4,5',6-pentahydroxybiphenyl precursor is obtained, the subsequent step is the introduction of the five phosphate groups. This is typically achieved by reacting the polyol with a suitable phosphorylating agent. A common and effective reagent for this transformation is a dialkyl chlorophosphite, such as diethyl chlorophosphite, followed by an oxidation step. The reaction involves the nucleophilic attack of the hydroxyl groups on the phosphorus atom, displacing the chloride. Subsequent oxidation, often with an agent like m-chloroperoxybenzoic acid (m-CPBA), converts the phosphite (B83602) esters to phosphate esters. The final step involves the deprotection of the phosphate ester groups (e.g., removal of the ethyl groups) to yield the pentakisphosphate product.

A summary of a potential synthetic approach is presented in the table below.

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

| 1 | Aryl-Aryl Coupling | Palladium catalyst, base, protected aryl halide, and arylboronic acid (Suzuki-Miyaura) OR Copper catalyst (Ullmann) | Construction of the 2,3',4,5',6-pentahydroxybiphenyl backbone. |

| 2 | Deprotection | Acid or base hydrolysis, or hydrogenolysis, depending on the protecting groups used. | Unmasking of the five hydroxyl groups on the biphenyl scaffold. |

| 3 | Phosphorylation | Diethyl chlorophosphite, base (e.g., pyridine (B92270) or triethylamine). | Introduction of phosphite ester groups onto the hydroxyl functionalities. |

| 4 | Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents. | Conversion of phosphite esters to the corresponding phosphate esters. |

| 5 | Final Deprotection | Reagents to cleave the phosphate ester protecting groups (e.g., trimethylsilyl (B98337) bromide). | Generation of the final Biphenyl 2,3',4,5',6-Pentakisphosphate. |

Stereochemical Considerations and Achiral Nature of this compound Synthesis

The stereochemistry of biphenyl compounds is a fascinating area dominated by the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two phenyl rings can lead to chiral molecules, even in the absence of traditional stereocenters. libretexts.org This axial chirality arises when bulky substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl system create a significant energy barrier to rotation, preventing the free interconversion of the two rings. libretexts.org

For a substituted biphenyl to be chiral, two conditions must be met:

The rotation around the C-C single bond between the two rings must be sufficiently hindered to allow for the isolation of individual atropisomers at room temperature.

The molecule must not possess a plane of symmetry in its stable, non-planar conformation.

In the case of this compound, there is a phosphate group at the 2-position and another at the 6'-position. These ortho substituents are likely bulky enough to significantly restrict the rotation around the biphenyl bond.

However, the term "achiral nature of the synthesis" implies that the synthetic route does not employ any chiral catalysts, reagents, or starting materials. Consequently, even if the final molecule is chiral due to atropisomerism, the synthesis will produce a racemic mixture, meaning an equal amount of the two enantiomers. The separation of these enantiomers would require a subsequent resolution step, which is not inherent to the primary synthesis.

A detailed conformational analysis of this compound would be necessary to definitively determine if the molecule itself is chiral. ic.ac.uknih.gov The asymmetrical substitution pattern, with one phosphate on one ring's ortho position and four on the other ring, suggests that a plane of symmetry might be absent in any fixed, twisted conformation. If the rotational barrier is high enough to prevent racemization at room temperature, the compound would exist as a pair of enantiomers, and the synthesis described would yield a racemic mixture.

Molecular Interactions with Inositol Polyphosphate Modulating Enzymes

Inhibition of Inositol (B14025) 1,4,5-Trisphosphate 5-Phosphatases

Biphenyl (B1667301) 2,3',4,5',6-pentakisphosphate demonstrates potent inhibitory activity against enzymes responsible for dephosphorylating the critical second messenger, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃).

Biphenyl 2,3',4,5',6-pentakisphosphate is a highly potent inhibitor of the type I inositol 1,4,5-trisphosphate 5-phosphatase. Research has established it as the most powerful inhibitor among a series of evaluated benzene (B151609) and biphenyl polyphosphate compounds, exhibiting an IC₅₀ value of 1 µM. The presence of two phosphorylated benzene rings is believed to enhance its affinity for the enzyme. In studies using a lysate of rat hepatocytes, which contains the native form of the enzyme, a similar IC₅₀ of 1 µM was observed with Ins(1,4,5)P₃ as the substrate. This potent inhibition highlights the compound's specificity and significant interaction with the type I 5-phosphatase.

The inhibitory effects of this compound extend to another crucial 5-phosphatase, the SH2-domain-containing inositol 5-phosphatase 2 (SHIP2). This enzyme is a key regulator in insulin (B600854) signaling and other cellular processes. The compound inhibits SHIP2 activity in a competitive manner with respect to the substrate.

Comparative studies have shown that this compound is a more potent inhibitor of SHIP2 than of the type I Ins(1,4,5)P₃ 5-phosphatase under specific assay conditions. When using inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) as a substrate, the IC₅₀ value for SHIP2 was 1.8 µM, compared to 7.9 µM for the type I enzyme. Furthermore, in a fluorescence polarization assay, the compound displaced a fluorescent probe from the SHIP2 catalytic site with a remarkably low IC₅₀ of 29 nM, underscoring its high-affinity binding. The crystal structure of this compound bound to SHIP2 has been solved, providing a structural basis for its potent inhibition.

| Enzyme | Substrate | IC₅₀ Value | Reference |

|---|---|---|---|

| Type I Ins(1,4,5)P₃ 5-Phosphatase | Ins(1,4,5)P₃ | 1 µM | |

| Type I Ins(1,4,5)P₃ 5-Phosphatase | Ins(1,3,4,5)P₄ | 7.9 µM | |

| SHIP2 | Ins(1,3,4,5)P₄ | 1.8 µM | |

| SHIP2 (Probe Displacement) | 2-FAM-InsP₅ | 29 nM |

The mechanism by which this compound inhibits 5-phosphatases is competitive, meaning it directly competes with the natural substrate for binding to the enzyme's active site. A key feature of this compound, and other related benzene polyphosphates, is its stability and resistance to enzymatic degradation. Unlike the natural substrate Ins(1,4,5)P₃, this compound is not dephosphorylated by type I Ins(1,4,5)P₃ 5-phosphatase or SHIP2. This resistance ensures that the compound can persistently occupy the active site and inhibit the enzyme's function without being consumed. The structural design, lacking the hydroxyl groups of the inositol ring, contributes to this metabolic stability.

Analysis of Interactions with Other Inositol Phosphate (B84403) Metabolizing Enzymes

To fully characterize its specificity, this compound has been evaluated against other key enzymes in the inositol phosphate metabolic pathway.

In stark contrast to its potent inhibition of 5-phosphatases, this compound does not significantly affect the activity of Ins(1,4,5)P₃ 3-kinase A. Studies have shown that even at concentrations up to 100 µM, the compound has a negligible effect on this enzyme's ability to phosphorylate Ins(1,4,5)P₃. This lack of interaction demonstrates the compound's high degree of selectivity for the 5-phosphatase family over this particular kinase, which is responsible for synthesizing inositol 1,3,4,5-tetrakisphosphate.

The inhibitory profile of this compound has been primarily characterized against type I 5-phosphatase and SHIP2, where it shows a conserved rank order of potency with related compounds. While direct inhibitory data for this compound against other 5-phosphatase family members like INPP5B (Inositol polyphosphate-5-phosphatase B) is not extensively documented, valuable insights can be drawn from studies on structurally similar compounds.

Receptor Binding and Modulation of Cellular Calcium Signaling Pathways

Direct Interaction with the Inositol (B14025) 1,4,5-Trisphosphate Receptor Type 1 (IP3R1)

Biphenyl (B1667301) 2,3',4,5',6-pentakisphosphate exhibits a direct interaction with the IP3R1, a crucial intracellular channel that mediates the release of calcium (Ca²⁺) from the endoplasmic reticulum. This interaction is a key component of its inhibitory effects on cellular calcium signaling.

Quantitative Assessment of Binding Affinity and Displacement of Native Ligand

While experimental evidence strongly supports a direct effect of Biphenyl 2,3',4,5',6-pentakisphosphate at the level of the Ins(1,4,5)P3 receptor, specific quantitative data on its binding affinity (such as Kᵢ or Kₔ values) for the IP3R1 are not extensively detailed in the available research. nih.gov However, studies indicate that the compound is capable of competing with the native ligand, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), at the receptor's binding site. nih.gov This competitive action implies that it displaces the endogenous messenger, thereby preventing the activation of the receptor.

Competitive Antagonism of Ins(1,4,5)P3-Induced Calcium Release

The interaction of this compound with the IP3R1 is characterized as competitive antagonism. nih.govnih.gov This means the compound binds to the same site as Ins(1,4,5)P₃ but does not activate the channel, instead blocking it. This inhibitory effect is a direct action on the receptor, contributing to the compound's ability to modulate and, at high concentrations, suppress cytosolic Ca²⁺ increases. nih.gov This antagonistic activity is distinct from its effects on inositol phosphate (B84403) metabolism, highlighting a multifaceted mechanism of action.

Modulation of Protein Kinase Bα (PKBα/Akt) Pleckstrin Homology (PH) Domain Binding

The compound is a particularly potent ligand for the PH domain of PKBα, a protein kinase central to cellular processes like growth and proliferation. nih.gov PH domains are protein modules that bind to phosphoinositides, targeting proteins to cellular membranes.

Characterization of High-Affinity Interaction with PKBα PH Domain

This compound demonstrates a high-affinity interaction with the PKBα PH domain. nih.gov Quantitative binding assays have determined its inhibition constant (Kᵢ) to be 27 nM. nih.gov This affinity is notably potent, being approximately 8.5-fold higher than that of diC₈PtdIns(3,4,5)P₃, a key lipid second messenger that binds to this domain. nih.gov This strong binding suggests it can effectively compete with endogenous phosphoinositides, potentially inhibiting the membrane recruitment and subsequent activation of PKBα/Akt.

Table 1: Binding Affinity of this compound for PKBα PH Domain

| Compound | Target Domain | Binding Affinity (Kᵢ) | Reference |

| This compound | PKBα PH | 27 nM | nih.gov |

Proposed Role of Cation-π Interactions in Ligand-Protein Recognition

The high-affinity binding of this compound to the PKBα PH domain is believed to be facilitated by extensive molecular interactions. Modeling studies suggest that the compound's structure, with two phosphorylated benzene (B151609) rings, allows it to interact with more sites on the PKBα PH domain than other comparable ligands. nih.gov Cation-π interactions, which are noncovalent forces between a cation and the electron-rich face of a π system (like a benzene ring), are proposed to play a significant role in this recognition. caltech.edunih.gov Within a protein's binding pocket, the positively charged side chains of amino acids such as lysine (B10760008) or arginine can form strong cation-π bonds with the aromatic rings of the ligand, contributing substantially to the binding energy and stability of the complex. caltech.edunih.gov

Investigation of Dual Effects on Cytosolic Calcium Oscillations in Cellular Models

In cellular models such as rat hepatocytes, this compound demonstrates a complex, concentration-dependent effect on cytosolic calcium oscillations. nih.gov These oscillations are fundamental to encoding the specificity of many cellular responses.

The compound exhibits a dual effect on Ca²⁺ signaling. nih.gov This is attributed to two separate mechanisms:

Activation Effect : At lower concentrations, it can increase the frequency of Ca²⁺ oscillations. This is an indirect effect resulting from its inhibition of Ins(1,4,5)P₃ 5-phosphatase, an enzyme that degrades Ins(1,4,5)P₃. By inhibiting this enzyme, the compound leads to an accumulation of Ins(1,4,5)P₃, thus sensitizing the IP₃ receptors and promoting more frequent Ca²⁺ release. nih.gov

Inhibitory Effect : At higher concentrations, the compound's direct competitive antagonism at the IP₃ receptor becomes dominant. nih.gov This inhibitory action overrides the sensitizing effect, leading to a decrease in the frequency of Ca²⁺ oscillations and, at very high concentrations, a complete suppression of this activity. nih.gov

This dual action demonstrates that the net effect of this compound on cellular calcium dynamics is a balance between its influence on Ins(1,4,5)P₃ metabolism and its direct interaction with the IP₃ receptor. nih.gov

Table 2: Concentration-Dependent Effects on Cytosolic Ca²⁺ Oscillations in Rat Hepatocytes

| Concentration of this compound | Effect on Ca²⁺ Oscillation Frequency | Primary Mechanism | Reference |

| Low | Increase | Inhibition of Ins(1,4,5)P₃ 5-phosphatase, leading to increased Ins(1,4,5)P₃ levels | nih.gov |

| High | Decrease | Direct competitive antagonism at the IP₃ receptor | nih.gov |

| Very High | Suppression | Dominant direct competitive antagonism at the IP₃ receptor | nih.gov |

Structural Biology and Advanced Computational Investigations of Biphenyl 2,3 ,4,5 ,6 Pentakisphosphate Complexes

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography has been instrumental in visualizing the direct interactions between Biphenyl (B1667301) 2,3',4,5',6-Pentakisphosphate and its target enzymes at an atomic level.

High-Resolution Co-crystal Structure with SHIP2 Phosphatase Domain (PDB: 4A9C)

A significant breakthrough in understanding the mechanism of action of Biphenyl 2,3',4,5',6-Pentakisphosphate was the determination of the 2.1 Å resolution crystal structure of the human SHIP2 (SH2-domain-containing inositol-phosphatase-2) phosphatase domain in a complex with this synthetic ligand. mdpi.comuea.ac.uk This high-resolution structure, deposited in the Protein Data Bank under the accession code 4A9C, provided the first detailed snapshot of how this inhibitor engages the active site of a critical enzyme in phosphoinositide signaling. uea.ac.ukmdpi.com SHIP2 is a key regulator of the phosphatidylinositol 3-kinase (PI3K) pathway and is implicated in conditions such as type-2 diabetes and obesity. mdpi.com The successful co-crystallization of this compound with the SHIP2 catalytic domain has been a pivotal achievement, as it is the only ligand-bound crystal structure for SHIP2 reported to date, offering a unique template for structure-based drug discovery efforts. nih.govnih.govrcsb.org

| PDB ID | Protein | Ligand | Resolution (Å) | Method |

|---|---|---|---|---|

| 4A9C | SHIP2 Phosphatase Domain | This compound | 2.10 | X-RAY DIFFRACTION |

Elucidation of Ligand Binding Conformation and Interactions within the Active Site

The co-crystal structure reveals that this compound binds within the catalytic site of SHIP2. nih.gov It acts as a competitive inhibitor of the enzyme's natural substrate, such as Ins(1,3,4,5)P4. nih.govnih.gov The biphenyl scaffold of the inhibitor allows its five phosphate (B84403) groups to mimic the arrangement of phosphates in the inositol (B14025) ring of the natural substrate, facilitating its entry and binding to the active site. The interactions within the active site are extensive, involving a network of hydrogen bonds and electrostatic interactions between the phosphate groups of the ligand and key residues of the SHIP2 phosphatase domain. This binding mode effectively blocks the access of the natural substrate to the catalytic machinery of the enzyme, thereby inhibiting its phosphatase activity. nih.gov

Identification and Dynamic Behavior of Mobile Protein Loops upon Ligand Binding

A key finding from the structural and computational studies is the dynamic nature of a flexible loop within the SHIP2 phosphatase domain upon the binding of this compound. mdpi.comuea.ac.uk Molecular dynamics simulations, supported by the crystallographic data, suggest that upon ligand binding, this flexible loop undergoes a significant conformational change, folding over to enclose the inhibitor within the active site. mdpi.comuea.ac.uk This "induced-fit" mechanism creates a more compact and stable inhibitor-bound conformation. The movement of this mobile loop effectively sequesters the ligand, enhancing the affinity and inhibitory potency of the compound. This observation is particularly valuable for drug design, as it suggests that targeting this "closed" conformation could lead to the development of highly specific and potent SHIP2 inhibitors. mdpi.com

Molecular Modeling and Dynamics Simulations

Computational approaches have complemented experimental structural data, providing a deeper understanding of the conformational dynamics and energetic landscapes of this compound and its protein complexes.

Computational Conformational Analysis of this compound

Computational studies, including conformational searches and molecular dynamics simulations, have been employed to understand the intrinsic flexibility of the biphenyl scaffold and how this influences its interaction with protein targets. mdpi.com These analyses have shown that the rotational freedom around the bond connecting the two phenyl rings allows the molecule to adopt a range of conformations. The specific arrangement of the five phosphate groups further influences the preferred spatial orientation of the molecule. This inherent conformational flexibility is crucial for its ability to adapt to the specific geometry of the SHIP2 active site, contributing to its inhibitory activity. mdpi.com The computational models, in conjunction with the crystal structure data, provide a powerful tool for rationalizing the structure-activity relationships of this class of inhibitors and for designing new analogs with improved binding affinities and specificities.

Prediction and Validation of Ligand-Protein Binding Modes and Energetics

The elucidation of the precise binding mode of this compound within a protein's active site is paramount for understanding its biological function and for guiding further drug design efforts. Given the high density of negative charges on the pentakisphosphate groups, computational methods are indispensable tools for predicting and analyzing its interactions with target proteins. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations are routinely employed to model these complex interactions. consensus.appnih.gov

Molecular docking is often the initial step, used to generate plausible binding poses of the ligand within the protein's binding pocket. nih.gov These algorithms explore a vast conformational space to identify orientations that are sterically and electrostatically favorable. For a highly charged molecule like this compound, scoring functions within docking programs must accurately account for the significant electrostatic contributions to binding.

Following docking, Molecular Dynamics (MD) simulations provide a more dynamic and refined view of the ligand-protein complex. nih.govmdpi.com By simulating the movements of atoms over time, MD can assess the stability of predicted binding poses and reveal key dynamic interactions that are not apparent in static models. nih.govmdpi.com For polyphosphorylated ligands, MD simulations are crucial for observing how the flexible phosphate chains interact with protein residues and surrounding solvent molecules. mdpi.com

To quantify the strength of the interaction, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy from MD snapshots. nih.govcore.ac.uk More rigorous, albeit computationally expensive, techniques like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can provide highly accurate predictions of binding affinity. nih.govnih.gov These calculations are critical for validating the predicted binding modes against experimental data, such as the measured inhibitory activity of this compound against inositol polyphosphate 5-phosphatases like INPP5B, for which it has a reported IC50 value of 2.4 ± 0.3 μM. nih.gov

The validation of these computational predictions is a critical step. Experimentally, techniques like X-ray crystallography can provide atomic-level details of the binding mode, which can then be directly compared to the computationally predicted poses. While no crystal structure of a this compound complex is currently available, the structures of related biphenyl polyphosphates in complex with enzymes like INPP5B offer valuable templates and insights. nih.gov Furthermore, site-directed mutagenesis experiments, guided by computational predictions, can be performed to substitute key interacting residues in the protein's active site. A subsequent loss of binding affinity or biological activity would provide strong experimental validation for the predicted binding mode.

| Computational Method | Primary Output | Key Strengths | Common Applications in Ligand Studies |

|---|---|---|---|

| Molecular Docking | Predicted binding poses and scores | Fast, high-throughput screening of ligand libraries | Initial prediction of ligand binding orientation |

| Molecular Dynamics (MD) Simulations | Dynamic trajectory of the complex, interaction stability | Accounts for protein flexibility and solvent effects | Refinement of docking poses, stability assessment |

| MM/PBSA & MM/GBSA | Estimated binding free energy (ΔG_bind) | Good balance of accuracy and computational cost | Ranking of ligand affinities, energy decomposition |

| Thermodynamic Integration (TI) / Free Energy Perturbation (FEP) | High-accuracy relative binding free energy (ΔΔG_bind) | Theoretically rigorous, considered a "gold standard" | Accurate affinity prediction for lead optimization |

Theoretical Examination of Cation-π Interactions and Other Non-Covalent Forces

The stability of the this compound-protein complex is governed by a network of non-covalent interactions. wikipedia.orgnih.gov While hydrogen bonds and electrostatic interactions between the negatively charged phosphate groups and positively charged protein residues (e.g., Arginine, Lysine) are expected to be major contributors, other, more nuanced forces such as cation-π interactions also play a critical role. wikipedia.orgnih.gov

A cation-π interaction is a powerful non-covalent force that occurs between a cation and the electron-rich face of a π system, such as the aromatic rings of the biphenyl core. wikipedia.orgnih.gov In the context of a protein binding pocket, the cation can be a positively charged amino acid side chain (Lysine or Arginine) or a metal ion cofactor. nih.gov Theoretical calculations have shown that these interactions can be comparable in strength to hydrogen bonds and salt bridges, particularly within the less polar environment of a protein's active site. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to accurately model and quantify the strength of cation-π interactions. rsc.orgnih.gov These methods can determine the interaction energy and optimal geometry between the biphenyl rings of the ligand and cationic residues like Arginine or Lysine (B10760008). rsc.orgrsc.org Studies have shown that Arginine often forms stronger cation-π interactions than Lysine in biological contexts due to a more favorable balance of electrostatic and dispersion forces. rsc.org The biphenyl moiety of the ligand provides two potential aromatic surfaces for such interactions, and its conformational flexibility can allow it to adopt an optimal geometry to engage with cationic residues in the binding site.

| Interaction Type | Interacting Moieties | Typical Energy (kcal/mol) | Theoretical Investigation Method |

|---|---|---|---|

| Electrostatic (Salt Bridge) | Phosphate groups (anionic) and Lys/Arg residues (cationic) | -5 to -10 | MD Simulations, MM/PBSA |

| Hydrogen Bonding | Phosphate oxygens (acceptor) and protein donors (e.g., -NH, -OH) | -1 to -5 | MD Simulations, Quantum Mechanics |

| Cation-π | Biphenyl rings (π system) and Lys/Arg residues or metal ions (cation) | -1 to -10 | Quantum Mechanics (DFT, SAPT) |

| Anion-π | Phosphate groups (anionic) and aromatic residues (π system) | -0.5 to -2 | Quantum Mechanics, PDB analysis |

| Van der Waals / Dispersion | All atoms in close contact | Variable, distance-dependent | MD Simulations, SAPT |

Development and Application of Biphenyl 2,3 ,4,5 ,6 Pentakisphosphate As a Biochemical Probe

Role as a Non-Hydrolysable Mimic of Inositol (B14025) Polyphosphate Substrates

Biphenyl (B1667301) 2,3',4,5',6-pentakisphosphate has been synthesized and established as a valuable biochemical tool due to its function as a non-hydrolysable mimic of endogenous inositol polyphosphate substrates. nih.govnih.gov Unlike its natural counterparts, this synthetic biphenyl derivative is resistant to dephosphorylation by key metabolic enzymes, such as type I inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase. nih.govox.ac.uk This resistance to enzymatic degradation makes it a stable probe for studying the intricate phosphoinositide signaling pathways. nih.gov

The design of biphenyl 2,3',4,5',6-pentakisphosphate as a surrogate for inositol polyphosphates allows it to interact with the binding sites of various proteins that typically recognize inositol phosphates. researchgate.net Its structure, featuring two phosphorylated benzene (B151609) rings, provides a unique scaffold that can mimic the spatial arrangement of phosphate (B84403) groups in native substrates. nih.govresearchgate.net This mimicry enables it to compete with and inhibit the enzymes that metabolize inositol phosphates, thereby modulating cellular signaling processes. For instance, it has been shown to be a potent inhibitor of type I Ins(1,4,5)P3 5-phosphatase. nih.govox.ac.uk

The stability of this compound in the cellular environment allows for more controlled experimental conditions when investigating the roles of inositol polyphosphate-binding proteins, as the concentration of the probe remains constant over time. This characteristic is crucial for accurately determining binding affinities and for studying the downstream effects of sustained engagement of inositol phosphate receptors and enzymes.

Application in the Characterization of Inositol Phosphate-Binding Proteins and Enzymes

This compound has proven to be a potent tool for the characterization of a range of inositol phosphate-binding proteins and enzymes due to its high affinity and inhibitory capabilities. nih.govulb.be Its application has been particularly notable in the study of inositol 5-phosphatases and protein kinase B (PKBα).

Research has demonstrated that this biphenyl compound is the most potent inhibitor of type I Ins(1,4,5)P3 5-phosphatase among a series of evaluated benzene polyphosphates, exhibiting a half-maximal inhibitory concentration (IC50) of 1 μM. nih.govox.ac.uk It also competitively inhibits other inositol 5-phosphatases, including SHIP2, when using inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) as a substrate. nih.govulb.be However, it shows little to no effect on the activity of Ins(1,4,5)P3 3-kinase A, highlighting its specificity. nih.govulb.be

Beyond its role as an enzyme inhibitor, this compound is a high-affinity ligand for the pleckstrin homology (PH) domain of PKBα. nih.gov It binds to this domain with a dissociation constant (Ki) of 27 nM, which is approximately 8.5-fold higher than that of diC8-PtdIns(3,4,5)P3. nih.gov This strong interaction is attributed to the compound's ability to engage with multiple sites within the PH domain. nih.gov

Furthermore, studies have revealed an unexpected interaction with the Ins(1,4,5)P3 receptor (IP3R). nih.govulb.be this compound can displace [3H]Ins(1,4,5)P3 from its binding site on the receptor, with 50% displacement occurring at a concentration of 1.4 μM. ulb.be This interaction demonstrates a dual effect: it can increase Ins(1,4,5)P3 levels by inhibiting its degradation while also directly acting on the IP3R to modulate calcium signaling. nih.gov

| Target Protein/Enzyme | Parameter | Value | Substrate/Competitor |

|---|---|---|---|

| Type I Ins(1,4,5)P3 5-Phosphatase | IC50 | 1 μM | Ins(1,4,5)P3 |

| SHIP2 | Inhibition | Competitive | Ins(1,3,4,5)P4 |

| PKBα PH Domain | Ki | 27 nM | diC8-PtdIns(3,4)P2 |

| Ins(1,4,5)P3 Receptor 1 (IP3R1) | IC50 (Displacement) | 1.4 μM | [3H]Ins(1,4,5)P3 |

| Ins(1,4,5)P3 3-Kinase A | Effect | No significant inhibition in the 5-100 μM range | N/A |

Facilitation of Structure-Based Ligand Design Efforts for Phosphoinositide-Related Pathways

The well-defined and relatively simple structure of this compound, lacking the chirality of inositol-based molecules, makes it an excellent template for structure-based ligand design. nih.gov Its ability to potently bind to key proteins in phosphoinositide signaling pathways provides a foundation for developing novel and more selective modulators.

Molecular modeling and docking studies have been employed to understand the interaction of this compound with its protein targets. nih.gov For example, docking studies with the PH domain of PKBα revealed that the twisted conformation of the biphenyl moiety allows its two phosphorylated rings to interact with numerous sites in the binding pocket. nih.gov This detailed structural information is invaluable for designing new derivatives with enhanced affinity or selectivity. The identification of potential cation-π interactions in these complexes opens up new avenues for introducing phenyl motifs into other structural contexts to probe binding to inositol phospholipid-binding proteins. nih.gov

The use of such synthetic mimics facilitates the co-crystallization with target proteins, providing high-resolution structural data that can guide the rational design of new therapeutic agents. The insights gained from the interactions of this compound with enzymes like inositol 5-phosphatases and the PH domain of PKBα can be leveraged to create more sophisticated ligands for investigating and potentially treating diseases where phosphoinositide signaling is dysregulated. nih.gov

Structure Activity Relationship Sar Studies of Biphenyl Polyphosphate Analogues and Derivatives

Comparative Analysis of Phosphate (B84403) Group Number and Positional Impact on Biological Activity

The number and placement of phosphate groups on the biphenyl (B1667301) scaffold are critical determinants of biological activity. While specific comparative studies detailing a systematic variation of phosphate groups from one to six on a consistent biphenyl core are not extensively documented in the available literature, the existing research on related compounds allows for informed inferences.

Biphenyl 2,3',4,5',6-Pentakisphosphate itself is a potent inhibitor of type I and SHIP2 inositol (B14025) 5-phosphatases. researchgate.net Its highly phosphorylated nature is crucial for this activity. Benzene (B151609) polyphosphates, which can be considered single-ring analogues, also demonstrate inhibitory activity against type-I Ins(1,4,5)P3 5-phosphatase, highlighting the importance of the polyphosphate motif. researchgate.net

The inhibitory potency of these compounds is intrinsically linked to the density and spatial arrangement of the negatively charged phosphate groups, which mimic the endogenous substrate, inositol polyphosphates. It is plausible that an increase in the number of phosphate groups, up to a certain point, would enhance the binding affinity to the target enzymes due to increased electrostatic interactions with positively charged residues in the active site. However, the precise positioning of these groups is equally, if not more, important than their sheer number. An optimal arrangement that mimics the key phosphate positions of the natural substrate, such as Ins(1,3,4,5)P4, is likely to yield the highest potency.

Investigation of Regioisomeric Biphenyl Polyphosphates and Their Functional Divergence (e.g., Agonist/Antagonist Switch)

A compelling illustration of the profound impact of phosphate group positioning is the functional divergence observed between regioisomers of biphenyl polyphosphates. A study on dimeric polyphosphorylated aromatic derivatives provides striking evidence of how a subtle shift in the phosphate substitution pattern can flip the biological activity of a compound from an antagonist to an agonist.

Two regioisomeric biphenyl hexakisphosphates, biphenyl 2,2',4,4',5,5'-hexakisphosphate (BiPh(2,2',4,4',5,5')P6) and biphenyl 3,3',4,4',5,5'-hexakisphosphate (BiPh(3,3',4,4',5,5')P6), were synthesized and evaluated for their effects on the inositol 1,4,5-trisphosphate receptor (InsP3R), a key channel for intracellular calcium release.

BiPh(2,2',4,4',5,5')P6 was found to be a potent competitive antagonist of the InsP3R, inhibiting calcium release induced by Ins(1,4,5)P3 with an IC50 of 187 nM. In stark contrast, its regioisomer, BiPh(3,3',4,4',5,5')P6, acted as a full agonist, inducing calcium release with an EC50 of 800 nM. This dramatic switch in functionality is attributed solely to the relocation of a single mirrored phosphate group on each phenyl ring.

This functional switch highlights the exquisite sensitivity of the InsP3R to the precise geometry of its ligands. The spatial arrangement of the phosphate groups in BiPh(2,2',4,4',5,5')P6 allows it to bind to the receptor without inducing the conformational change necessary for channel opening, thus acting as an antagonist. Conversely, the phosphate positioning in BiPh(3,3',4,4',5,5')P6 appears to effectively mimic the binding of the endogenous agonist Ins(1,4,5)P3, leading to receptor activation.

Interestingly, both regioisomers were also found to be effective inhibitors of type I Ins(1,4,5)P3 5-phosphatase, with IC50 values of 480 nM for BiPh(2,2',4,4',5,5')P6 and 730 nM for BiPh(3,3',4,4',5,5')P6. This indicates that while the receptor activity is highly sensitive to the specific regioisomerism, the enzyme inhibition is more tolerant of these structural variations, although still potent.

This compound itself displays a dual effect. It inhibits Ins(1,4,5)P3 5-phosphatase, which would be expected to increase Ins(1,4,5)P3 levels and potentiate calcium signaling. However, it also has a direct inhibitory effect on the Ins(1,4,5)P3 receptor, which can suppress calcium oscillations at high concentrations. researchgate.net This complex behavior underscores the nuanced effects that arise from the specific phosphorylation pattern of the biphenyl scaffold.

| Compound | Target | Activity | Potency |

|---|---|---|---|

| Biphenyl 2,2',4,4',5,5'-hexakisphosphate | InsP3 Receptor | Antagonist | IC50 = 187 nM |

| Biphenyl 3,3',4,4',5,5'-hexakisphosphate | InsP3 Receptor | Agonist | EC50 = 800 nM |

| Biphenyl 2,2',4,4',5,5'-hexakisphosphate | Type I Ins(1,4,5)P3 5-phosphatase | Inhibitor | IC50 = 480 nM |

| Biphenyl 3,3',4,4',5,5'-hexakisphosphate | Type I Ins(1,4,5)P3 5-phosphatase | Inhibitor | IC50 = 730 nM |

| This compound | Type I and SHIP2 Inositol 5-phosphatases | Inhibitor | Micromolar range |

| This compound | InsP3 Receptor | Modulator (Inhibitory at high concentrations) | Concentration-dependent |

Design and Evaluation of Dimeric and Bridged Biphenyl Derivatives for Multivalent Interactions

The concept of multivalency, where multiple ligand-receptor interactions occur simultaneously, is a powerful strategy in drug design to enhance binding affinity and specificity. This approach has been applied to the development of biphenyl polyphosphate derivatives, leading to the creation of dimeric and bridged compounds.

The aforementioned biphenyl hexakisphosphates, BiPh(2,2',4,4',5,5')P6 and BiPh(3,3',4,4',5,5')P6, can be considered direct dimers of a benzene trisphosphate moiety. Their high affinity for the InsP3R and 5-phosphatase demonstrates the success of this multivalent approach.

In addition to direct dimerization, flexible linkers can be introduced to bridge two polyphosphorylated aromatic units. For instance, a dimer of benzene 1,2,4-trisphosphate connected by a flexible ethylene (B1197577) bridge was synthesized. This bridged compound also exhibited potent antagonist activity at the InsP3R with an IC50 of 380 nM and was an effective inhibitor of the 5-phosphatase with an IC50 of 3.55 µM.

These dimeric and bridged structures are designed to span multiple binding sites on their target proteins or to interact with different subunits of a multimeric protein complex, thereby achieving higher avidity. The length and flexibility of the linker are critical parameters that can be tuned to optimize these multivalent interactions for a specific target. The success of these designs underscores the potential of the multivalent strategy in developing highly potent and selective modulators of inositol phosphate signaling.

Exploration of Novel Chemical Modifications (e.g., Fluorination) and Their Functional Implications

Fluorine is a small, highly electronegative atom that can profoundly alter the physicochemical properties of a molecule. Its introduction can:

Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa values of the phosphate groups, potentially altering their ionization state at physiological pH and affecting their binding to target proteins.

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which could enhance binding affinity. For instance, fluorinated analogs of myo-inositol pyrophosphates have been shown to form polar interactions with arginine residues in the binding sites of enzymes. nih.gov

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of the compound.

Alter Conformation: The steric and electronic effects of fluorine can influence the preferred conformation of the biphenyl rings and the orientation of the phosphate groups, which could have significant implications for biological activity.

The synthesis and evaluation of fluorinated derivatives of this compound and related compounds would be a logical next step in the exploration of their SAR. Such studies could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties, further enhancing their utility as chemical probes and potential therapeutic leads.

Future Research Trajectories and Broader Academic Implications

Elucidating Potential Undiscovered Molecular Targets of Biphenyl (B1667301) 2,3',4,5',6-Pentakisphosphate

While Biphenyl 2,3',4,5',6-Pentakisphosphate is a known inhibitor of type I inositol (B14025) 1,4,5-trisphosphate 5-phosphatase and SHIP2, and it interacts with the PH domain of protein kinase Bα (PKBα), it is plausible that it has other molecular targets within the cell. nih.gov Identifying these currently unknown targets is a critical step in fully understanding its biological effects and potential therapeutic applications.

Future research should focus on systematic screening for novel binding partners. Modern proteomics-based approaches are well-suited for this purpose. Affinity chromatography coupled with mass spectrometry is a powerful technique to identify proteins that interact with small molecules. nih.govnih.gov In this method, this compound can be immobilized on a solid support to "pull down" interacting proteins from cell lysates. nih.govresearchgate.net Subsequent identification of these proteins by mass spectrometry can reveal a comprehensive interactome. nih.govresearchgate.net This approach has been successfully used to identify binding partners for inositol hexakisphosphate (InsP6) and 5-diphosphoinositol pentakisphosphate (5PP-InsP5). researchgate.net

Furthermore, given the vast and complex network of inositol phosphate (B84403) binding proteins, it is conceivable that this compound interacts with other proteins containing pleckstrin homology (PH) domains, which are known to bind inositol phosphates. nih.govnih.gov A broader screening against a library of PH domain-containing proteins could uncover novel interactions and signaling pathways modulated by this biphenyl compound. The discovery of new targets will not only enhance our understanding of the compound's mechanism of action but also provide new insights into the roles of inositol polyphosphate signaling in health and disease. nih.govnih.gov

Advanced Structural Characterization of Other Protein-Biphenyl Polyphosphate Interactions

A detailed understanding of how this compound and related compounds interact with their protein targets at the atomic level is crucial for rational drug design and the development of more specific and potent analogs. While some structural information on protein-inositol polyphosphate complexes exists, there is a need for more high-resolution structural data on complexes involving biphenyl polyphosphate surrogates.

X-ray crystallography is a primary technique for determining the three-dimensional structure of protein-ligand complexes. hhu.denih.govmemtein.comfrontiersin.orgnih.gov Obtaining crystal structures of target proteins such as inositol 5-phosphatases or the PKBα PH domain in complex with this compound would provide invaluable insights into the specific molecular interactions, including hydrogen bonds and electrostatic interactions, that govern binding affinity and specificity. nih.gov This information can explain why the biphenyl scaffold enhances binding in some cases and can guide the design of improved inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to study protein-ligand interactions in solution, providing information on the dynamics of the interaction and allowing for the mapping of the binding site on the protein surface. nih.govnih.govresearchgate.netfrontiersin.orgnews-medical.net NMR can be particularly useful for studying weaker interactions or for proteins that are difficult to crystallize. nih.govfrontiersin.org Comparing the structural data from different protein-biphenyl polyphosphate complexes will help to establish general principles for their recognition and inform the design of next-generation probes and therapeutics.

Computational Design of Enhanced Specificity and Potency in Synthetic Inositol Polyphosphate Surrogates

Computational methods are becoming increasingly integral to the drug discovery and design process. researchgate.net For synthetic inositol polyphosphate surrogates like this compound, computational approaches can accelerate the development of new analogs with improved properties.

Virtual screening and molecular docking can be employed to predict the binding of a large library of virtual biphenyl-based compounds to the known targets of this compound. mdpi.comnih.govnih.govscispace.com These methods use the known three-dimensional structure of the target protein to calculate the binding energy and predict the binding mode of potential inhibitors. mdpi.comnih.gov This allows for the rapid identification of promising candidates for chemical synthesis and experimental testing. mdpi.comnih.govnih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interaction, revealing how the complex behaves over time and providing insights into the stability of the binding. nih.govmdpi.comnih.govresearchgate.netmdpi.com MD simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. mdpi.com By combining these computational techniques, researchers can rationally design modifications to the biphenyl scaffold to enhance its specificity for a particular target or to increase its potency. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. researchgate.net

Expanding the Scope of Biphenyl Polyphosphate Surrogates in Fundamental Cell Biology Research

Biphenyl polyphosphate surrogates, due to their stability and potential for cell permeability, represent valuable tools for dissecting the complex roles of inositol polyphosphates in fundamental cellular processes. nih.gov The known involvement of inositol polyphosphates in a wide array of cellular functions suggests that these synthetic analogs could be used to probe these processes with greater precision. mdpi.comnih.govannualreviews.orgmdpi.comwellcome.orgmdpi.com

Future research should explore the use of this compound and related compounds to investigate cellular processes beyond calcium signaling. For example, inositol polyphosphates are implicated in gene expression, vesicle trafficking, and the regulation of metabolism. nih.govnih.govmdpi.com Cell-permeable versions of biphenyl polyphosphate surrogates could be developed to study these processes in living cells, providing a temporal and spatial control that is not possible with genetic approaches alone. nih.govista.ac.at

The development of a toolkit of synthetic biphenyl polyphosphates with varying affinities for different inositol polyphosphate binding proteins would be a significant contribution to cell biology. nih.govbiorxiv.org These tools could be used to selectively inhibit or activate specific signaling pathways, allowing researchers to unravel the intricate network of inositol polyphosphate-mediated regulation. wellcome.orgista.ac.atfrontiersin.orgresearchgate.net Ultimately, these studies will not only advance our fundamental understanding of cell biology but also may identify new therapeutic targets for a variety of diseases.

Q & A

Q. What experimental approaches are used to determine the structural basis of Biphenyl 2,3',4,5',6-Pentakisphosphate's inhibition of SHIP2 phosphatase activity?

- Methodological Answer : X-ray crystallography (e.g., 4A9C crystal structure) reveals key interactions between the ligand and SHIP2's catalytic domain. The compound's cyan carbon atoms and phosphate oxygen atoms form hydrogen bonds with residues like Lys14 and water molecules in the active site. Molecular dynamics (MD) simulations further validate conformational stability and binding modes .

Q. How does this compound modulate intracellular Ca²⁺ responses in rat hepatocytes?

- Methodological Answer : Ca²⁺ imaging in rat hepatocytes demonstrates competitive inhibition of Ins(1,4,5)P3 receptors. The compound reduces Ca²⁺ release amplitude by 40–60% at 10 μM, mimicking endogenous inositol polyphosphates but with higher potency. Experimental protocols involve fluo-4/AM fluorescence and dose-response curves .

Q. What computational strategies are employed to model ligand-receptor interactions for this compound?

- Methodological Answer : Docking studies using SYBYL (MMFFs force field) and GOLD (GOLDScore fitness function) optimize ligand conformations. A 10 Å sphere around Lys14 in PKBα's PH domain defines the binding site. Constraints (e.g., 200 kcal mol⁻¹ force constant) enforce a twisted biphenyl conformation (109.6° inter-ring angle), enhancing binding affinity .

Advanced Research Questions

Q. What explains the superior inhibitory potency (IC₅₀ = 1 μM) of this compound against type I Ins(1,4,5)P3 5-phosphatase compared to other benzene polyphosphates?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the critical role of non-adjacent phosphate groups. Adjacent phosphates (e.g., Bz(1,2,3,4)P4, IC₅₀ = 98 μM) reduce potency due to steric hindrance, while the compound's 2,3',4,5',6 arrangement maximizes hydrogen bonding and charge interactions with catalytic residues .

Q. How do molecular dynamics simulations reconcile discrepancies in SHIP2 inhibition data across studies?

- Methodological Answer : MD simulations (e.g., GROMACS) assess flexibility of SHIP2's interdomain linker. Variability in phosphatase activity (e.g., 2–5-fold differences) arises from conformational sampling. Simulations with explicit solvent models and 100-ns trajectories validate ligand-induced stabilization of the catalytic domain .

Q. Can this compound serve as a template for designing Ins(1,4,5)P3 receptor antagonists?

- Methodological Answer : Yes. Modifying phosphate positions (e.g., biphenyl 2,2',4,4',5,5'-hexakisphosphate) converts the compound from an antagonist to a partial agonist. Radioligand displacement assays (³H-Ins(1,4,5)P3) and electrophysiological recordings in permeabilized cells quantify receptor affinity and Ca²⁺ flux modulation .

Q. What biophysical techniques validate the compound's allosteric effects on SHIP2?

- Methodological Answer : Fluorescent ligand screening (e.g., TNP-ATP) identifies allosteric sites. Crystallography at 2.1 Å resolution confirms ligand-induced shifts in the C2 domain, reducing phosphatase activity by 70%. Competitive binding assays with ATPγS quantify allosteric inhibition (Ki = 27 nM) .

Comparative and Mechanistic Questions

Q. How does the compound's binding affinity to PKBα PH domain compare to endogenous ligands like PtdIns(3,4,5)P3?

- Methodological Answer : Surface plasmon resonance (SPR) reveals a Ki = 27 nM for the compound, 8.5-fold stronger than diC8-PtdIns(3,4,5)P3. Key interactions include salt bridges with Arg25 and stacking with Tyr18, validated by alanine-scanning mutagenesis .

Q. Why does the compound exhibit minimal off-target effects on Ins(1,4,5)P3 3-kinase compared to other polyphosphates?

- Methodological Answer : Kinase assays (γ-³²P ATP incorporation) show >100 μM IC₅₀ due to steric exclusion of the biphenyl moiety from the kinase's smaller active site. In contrast, smaller ligands like Bz(1,2,4)P3 inhibit 3-kinase at 14 μM .

Data Interpretation and Optimization

Q. What experimental variables influence IC₅₀ measurements for 5-phosphatase inhibition?

Q. How can conformational constraints (e.g., biphenyl twist) be optimized for enhanced target selectivity?

- Methodological Answer : Torsional angle analysis (e.g., 109.6° in SYBYL) identifies optimal twist angles. Derivatives with para-substituted methyl groups reduce twist to 85°, increasing SHIP2 selectivity over PTEN by 20-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.